tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate
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Overview
Description
tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a cycloheptyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cycloheptyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate can undergo oxidation reactions, particularly at the aminopropyl chain, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the aminopropyl or cycloheptyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of hydroxylamines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of peptide conjugates and other bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its carbamate moiety can be utilized to design prodrugs or enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity, leading to various biological effects. The aminopropyl chain and cycloheptyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-Butyl N-(3-aminopropyl)-N-methylcarbamate
- tert-Butyl N-(3-aminopropyl)-N-ethylcarbamate
- tert-Butyl N-(3-aminopropyl)-N-phenylcarbamate
Uniqueness: tert-Butyl N-(3-aminopropyl)-N-cycloheptylcarbamate is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H30N2O2 |
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Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cycloheptylcarbamate |
InChI |
InChI=1S/C15H30N2O2/c1-15(2,3)19-14(18)17(12-8-11-16)13-9-6-4-5-7-10-13/h13H,4-12,16H2,1-3H3 |
InChI Key |
WBDACJVGCXLCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CCCCCC1 |
Origin of Product |
United States |
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